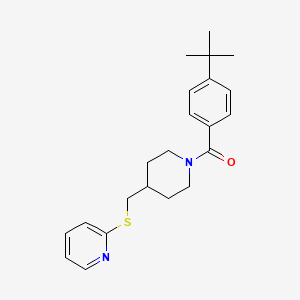![molecular formula C15H14N2O5 B2844993 N-([2,3'-bifuran]-5-ylmethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide CAS No. 2034254-82-3](/img/structure/B2844993.png)
N-([2,3'-bifuran]-5-ylmethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-([2,3'-bifuran]-5-ylmethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a synthetic organic compound characterized by the presence of bifuran and acetamide functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3'-bifuran]-5-ylmethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide typically involves the following steps:
Formation of the bifuran scaffold: : Starting from furfural, a multi-step synthesis including aldehyde condensation, cyclization, and oxidation is employed to generate the [2,3'-bifuran] moiety.
Acetamide linkage formation: : The acetamide group is introduced via an acylation reaction, using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.
Coupling with pyrrolidine derivative: : The final step involves coupling the bifuran derivative with a pyrrolidine-2,5-dione moiety under amide bond-forming conditions, often using carbodiimide-based coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound generally follows a similar synthetic route, albeit optimized for scalability and cost-effectiveness. Catalysts and automated reaction systems are employed to enhance yield and purity.
化学反应分析
Types of Reactions
N-([2,3'-bifuran]-5-ylmethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide undergoes several types of chemical reactions:
Oxidation: : The bifuran moiety can be oxidized to generate quinone-like structures.
Reduction: : Reduction of the bifuran moiety typically leads to dihydrofuran derivatives.
Substitution: : The acetamide group can be involved in nucleophilic substitution reactions, where the acyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents such as KMnO4, H2O2, or m-chloroperbenzoic acid (m-CPBA).
Reduction: : Catalytic hydrogenation using Pd/C or chemical reduction using NaBH4.
Substitution: : Nucleophiles like amines or alcohols under basic conditions, often using a catalytic amount of a base such as NaH or K2CO3.
Major Products Formed
Oxidation products: : Bifuran-quinone derivatives.
Reduction products: : Dihydro-bifuran derivatives.
Substitution products: : N-substituted acetamide derivatives.
科学研究应用
Chemistry
N-([2,3'-bifuran]-5-ylmethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is utilized as a building block in organic synthesis due to its unique bifuran and acetamide functionalities. It serves as a precursor for the synthesis of more complex heterocyclic compounds and polymers.
Biology
In biological research, this compound has been studied for its potential as an inhibitor of specific enzymes and proteins. Its bifuran moiety is thought to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine
Pharmacologically, this compound has been investigated for its antimicrobial and anticancer properties. Its ability to disrupt cellular processes in pathogens and cancer cells highlights its therapeutic potential.
Industry
In the industrial sector, this compound is employed in the manufacture of specialty chemicals and materials, including high-performance polymers and coatings.
作用机制
N-([2,3'-bifuran]-5-ylmethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide exerts its effects through several mechanisms:
Enzyme Inhibition: : It binds to active sites of enzymes, inhibiting their activity. This has been observed in various enzymes involved in metabolic pathways.
Interaction with Biomolecules: : The bifuran moiety interacts with nucleic acids and proteins, disrupting their normal function.
Cellular Pathways: : It can interfere with cellular signaling pathways, leading to altered cellular responses such as apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
N-(3-furylmethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
N-(2-furylmethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
N-([2,2'-bifuran]-5-ylmethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Uniqueness
Compared to similar compounds, N-([2,3'-bifuran]-5-ylmethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide stands out due to its bifuran configuration, which provides unique reactivity and interaction profiles. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
属性
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[[5-(furan-3-yl)furan-2-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5/c18-13(8-17-14(19)3-4-15(17)20)16-7-11-1-2-12(22-11)10-5-6-21-9-10/h1-2,5-6,9H,3-4,7-8H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DULDHVRVSCTEFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NCC2=CC=C(O2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-FLUOROBENZENESULFONYL)-1-[4-(THIOPHEN-2-YL)BENZOYL]AZETIDINE](/img/structure/B2844913.png)
![2-{[1-(6-Phenoxypyrimidin-4-yl)piperidin-4-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2844914.png)



![2-(2,3-dimethylphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide](/img/structure/B2844921.png)
![4-(2-Isopropyl-5-methylphenoxy)-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B2844922.png)



![N1-(2-ethylphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2844928.png)
![2-(4-(methylsulfonyl)phenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2844929.png)
![3-(4-chlorophenyl)-9-(3-hydroxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2844930.png)
